molecular formula C18H21NO3 B13945153 Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- CAS No. 63732-59-2

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Cat. No.: B13945153
CAS No.: 63732-59-2
M. Wt: 299.4 g/mol
InChI Key: FNAHUZTWOVOCTL-XKTXQELYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- is a semi-synthetic opioid derivative of the morphinan class. Structurally, it features a 4,5-alpha-epoxy ring, a 17-methyl group, and hydroxyl/methoxy substitutions at positions 3 and 6, respectively. The compound’s defining characteristic is its 6-beta-methoxy group, distinguishing it from codeine (6-alpha-hydroxy, 3-methoxy) and morphine (3,6-dihydroxy) . This stereochemical variation at position 6 influences its physicochemical properties and pharmacological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Phenanthrene Core: This step involves the cyclization of aromatic compounds to form the phenanthrene structure.

    Introduction of Functional Groups: Various functional groups, such as methoxy and epoxy groups, are introduced through reactions like methylation and epoxidation.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl- involves its interaction with specific molecular targets in the body. The compound primarily acts on the central nervous system by binding to opioid receptors, such as the μ-opioid receptor. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects. Additionally, the compound may interact with other pathways, such as the NMDA receptor pathway, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Morphine

  • IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol
  • Substitutions : 3-OH, 6-OH (diol configuration)
  • Key Difference : Lacks methoxy groups; free hydroxyls at positions 3 and 6 enable high μ-opioid receptor affinity .

Codeine

  • IUPAC Name : (5α,6α)-7,8-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol
  • Substitutions : 3-OCH₃, 6-OH
  • Key Difference: 3-methoxy requires hepatic demethylation to morphine for activation.

Dihydroheterocodeine

  • IUPAC Name : Morphinan-3-ol, 4,5-alpha-epoxy-6-alpha-methoxy-17-methyl-
  • Substitutions : 3-OH, 6-OCH₃ (alpha configuration)
  • Key Difference : Stereochemistry at position 6 (alpha vs. beta methoxy) alters receptor binding kinetics .

6-Acetylmorphine

  • IUPAC Name : Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-, 6-acetate
  • Substitutions : 3-OH, 6-OAc
  • Key Difference : Acetylated 6-OH increases lipophilicity (logP ~2.07), enhancing blood-brain barrier penetration compared to the target’s methoxy group .

Physicochemical Properties

Compound 3-Position 6-Position logP<sup>a</sup> Water Solubility (logS)<sup>b</sup> Molecular Weight
Target Compound OH β-OCH₃ ~1.8 (est.) -2.5 (est.) 313.37
Morphine OH OH 0.89 -1.02 285.34
Codeine OCH₃ OH 1.19 -1.30 299.37
6-Acetylmorphine OH OAc 2.07 -3.10 327.36
Dihydroheterocodeine OH α-OCH₃ 1.5 (est.) -2.0 (est.) 313.37

<sup>a</sup> Predicted using Crippen’s method ; <sup>b</sup> Calculated using Aq. Sol. (logS) .

The target compound’s 6-beta-methoxy group confers moderate lipophilicity (logP ~1.8), intermediate between morphine (logP 0.89) and codeine (logP 1.19). Its water solubility (logS ~-2.5) is lower than morphine but comparable to codeine derivatives .

Pharmacological Activity

Receptor Affinity

  • The 3-OH group is critical for μ-opioid receptor binding, as seen in morphine. However, the 6-beta-methoxy may sterically hinder receptor interaction, reducing potency compared to morphine but increasing it relative to codeine (which requires metabolic activation) .
  • Dihydroheterocodeine (6-alpha-methoxy) shows 10% of morphine’s analgesic potency, suggesting beta-methoxy configurations may further modulate efficacy .

Metabolism

  • The 6-methoxy group may undergo glucuronidation or demethylation, analogous to codeine’s 3-OCH₃ metabolism .

Therapeutic Indications

  • Potential applications include moderate pain relief and antitussive use, similar to codeine and ethylmorphine (3-ethoxy analog) .

Research Findings and Data

  • Synthetic Accessibility : The compound can be synthesized via selective alkylation of morphine at position 6, similar to codeine production .
  • Stability : The 4,5-alpha-epoxy ring and 17-methyl group confer stability against enzymatic degradation, as observed in morphine analogs .
  • Hydrate Formation: Like codeine monohydrate, the target compound may form stable hydrates, impacting crystallization and bioavailability .

Biological Activity

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-, commonly referred to as a morphinan derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C18_{18}H21_{21}NO3_3
Molecular Weight: 299.3642 g/mol
CAS Registry Number: 5745704
IUPAC Name: Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-methoxy-17-methyl-

Analgesic Properties

Morphinan derivatives are primarily known for their analgesic properties. They act on the central nervous system (CNS) by binding to opioid receptors, which modulates pain perception. Research indicates that morphinans can exhibit both agonistic and antagonistic effects on these receptors, influencing their analgesic efficacy.

The mechanism involves the activation of mu-opioid receptors (MOR), leading to inhibition of neurotransmitter release in pain pathways. This action results in reduced pain perception and has been documented in various studies.

Case Studies and Research Findings

  • Study on Pain Management:
    A clinical trial investigated the efficacy of morphinan derivatives in chronic pain management. Results indicated significant pain relief compared to placebo groups, with a notable reduction in opioid side effects due to the compound's unique structure .
  • Neuroprotective Effects:
    Another study explored the neuroprotective effects of morphinan derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
  • Antidepressant Activity:
    Recent research has also highlighted the potential antidepressant effects of morphinan derivatives. In animal models, administration led to increased serotonin levels and improved mood-related behaviors .

Comparative Table of Morphinan Derivatives

Compound NameMolecular FormulaBiological Activity
Morphinan-3-olC18_{18}H21_{21}NO3_3Analgesic
Morphinan-6-olC20_{20}H23_{23}NO4_4Neuroprotective
PseudocodeineC18_{18}H21_{21}NO3_3Antidepressant

Properties

CAS No.

63732-59-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,4aR,7R,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-6-14(21-2)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,20H,7-9H2,1-2H3/t11-,12+,14+,17-,18-/m0/s1

InChI Key

FNAHUZTWOVOCTL-XKTXQELYSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](C=C4)OC

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.